3,4-Diamino-N-butyl-benzenesulfonamide 3,4-Diamino-N-butyl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 327092-62-6
VCID: VC5583258
InChI: InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3
SMILES: CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N
Molecular Formula: C10H17N3O2S
Molecular Weight: 243.33

3,4-Diamino-N-butyl-benzenesulfonamide

CAS No.: 327092-62-6

Cat. No.: VC5583258

Molecular Formula: C10H17N3O2S

Molecular Weight: 243.33

* For research use only. Not for human or veterinary use.

3,4-Diamino-N-butyl-benzenesulfonamide - 327092-62-6

Specification

CAS No. 327092-62-6
Molecular Formula C10H17N3O2S
Molecular Weight 243.33
IUPAC Name 3,4-diamino-N-butylbenzenesulfonamide
Standard InChI InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3
Standard InChI Key UVPJLHTZTRJVBV-UHFFFAOYSA-N
SMILES CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3,4-Diamino-N-butyl-benzenesulfonamide is characterized by:

  • Molecular formula: C10H17N3O2S\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}_2\text{S} .

  • Molar mass: 243.33 g/mol .

  • CAS Registry Number: 327092-62-6 .

  • IUPAC Name: 3,4-diamino-N-butylbenzene-1-sulfonamide .

The structure features a benzene ring with sulfonamide and butyl groups at positions 1 and 3,4-diamino substitutions (Figure 1). This configuration enhances its reactivity and binding affinity in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a two-step process :

  • Intermediate Formation:

    • Chlorosulfonic acid reacts with ortho-nitroaniline to form an intermediate sulfonyl chloride.

    • Ammonia water treatment yields the sulfonamide intermediate .

  • Reduction and Alkylation:

    • The nitro group is reduced using iron chloride and hydrazine hydrate to introduce the amino groups .

    • Butylamine is introduced via nucleophilic substitution to form the final product .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYieldReference
1Chlorosulfonic acid, NH₃0–5°C75%
2FeCl₃, N₂H₄·H₂O80°C65%
3Butylamine, THFRT80%

Industrial Scalability

The method is noted for low environmental impact, cost-effectiveness, and operational simplicity, making it suitable for large-scale production .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

  • Stability: Stable under ambient conditions but degrades at temperatures >200°C .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 0.79 (t, 3H, CH₃), 1.23–1.35 (m, 4H, CH₂), 2.74 (t, 2H, N–CH₂), 6.53–7.47 (m, 3H, Ar–H) .

  • IR (KBr): Peaks at 3256 cm⁻¹ (N–H), 1331 cm⁻¹ (S=O) .

Pharmacological Applications

Antimicrobial Activity

Derivatives of 3,4-diamino-N-butyl-benzenesulfonamide show broad-spectrum activity against bacterial and fungal pathogens . For example:

  • Compound 9a: Exhibited MIC values of 2 µg/mL against Staphylococcus aureus and 4 µg/mL against Candida albicans .

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeTarget MicroorganismMIC (µg/mL)Reference
9aS. aureus2
9cE. coli8
11C. albicans4

Antiandrogenic Effects

The compound inhibits androgen receptor (AR) signaling, showing potential for treating benign prostatic hyperplasia (BPH) . In vivo studies in rats demonstrated a 60% reduction in prostate weight at 20 mg/kg doses .

Carbonic Anhydrase Inhibition

Benzimidazole-sulfonamide derivatives derived from 3,4-diamino-N-butyl-benzenesulfonamide selectively inhibit tumor-associated isoforms CA IX/XII (IC₅₀ = 8–15 nM) .

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